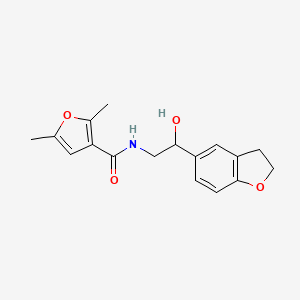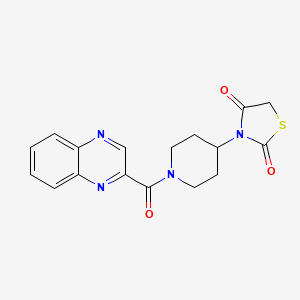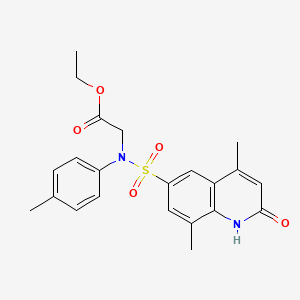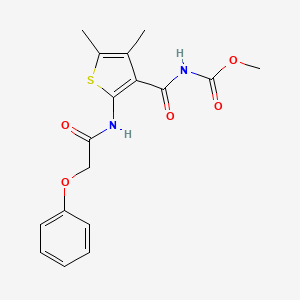
Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate” is a complex organic compound. It incorporates a thiophene moiety, which is a sulfur-containing heterocyclic compound . Thiophene derivatives are known for their wide range of properties and applications, including their use in industrial chemistry and material science . They also play a significant role in the development of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate” is complex and includes several functional groups. The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also includes a carbamate group and a phenoxyacetamido group .Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives is influenced by the nature of the sulfur reagent, which can significantly impact reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Applications De Recherche Scientifique
- Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate may serve as a scaffold for designing novel drugs with specific pharmacological effects .
- Their ability to protect metal surfaces from corrosion makes them relevant for various applications .
- Some thiophene-containing drugs exhibit pharmacological effects. For instance:
- Anti-inflammatory properties are also of interest, making these compounds relevant for therapeutic applications .
Medicinal Chemistry and Drug Development
Corrosion Inhibition
Pharmacological Properties
Anticancer and Anti-Inflammatory Activity
Antimicrobial and Antihypertensive Effects
Propriétés
IUPAC Name |
methyl N-[4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-10-11(2)25-16(14(10)15(21)19-17(22)23-3)18-13(20)9-24-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOMOPABPKFVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)COC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carbonyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride](/img/structure/B2825675.png)
![2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2825677.png)
![3-(tert-butyl)-1-(3-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2825678.png)
![6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2825679.png)
![4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2825682.png)
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2825683.png)
![4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2825685.png)
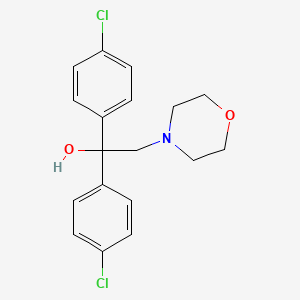
![N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2825689.png)

